molecular formula C29H23N5O4S2 B2744264 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313404-99-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No.: B2744264
CAS No.: 313404-99-8
M. Wt: 569.65
InChI Key: XSSQFURONTUQHD-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with benzoyl and phenyl groups at the 5- and 4-positions, respectively. The benzamide moiety is further modified with a bis(2-cyanoethyl)sulfamoyl group at the para position.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O4S2/c30-17-7-19-34(20-8-18-31)40(37,38)24-15-13-23(14-16-24)28(36)33-29-32-25(21-9-3-1-4-10-21)27(39-29)26(35)22-11-5-2-6-12-22/h1-6,9-16H,7-8,19-20H2,(H,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSQFURONTUQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final steps involve the addition of the sulfamoyl group and the cyanoethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and benzamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the cyanoethyl groups to amines.

    Substitution: The benzoyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi.

A study evaluating the antimicrobial effects of thiazole derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against specific bacterial strains, suggesting strong antimicrobial potential . This highlights the relevance of thiazole-based compounds in developing new antimicrobial agents.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer properties. The compound this compound has been associated with significant cytotoxic effects against various cancer cell lines.

For instance, related thiazole compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil . These findings suggest that this class of compounds could be promising candidates for further development in cancer therapy.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications to the thiazole ring could enhance biological activity, leading to compounds with improved efficacy against resistant strains and cancer cells .
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thiazole derivatives, revealing that specific functional groups significantly influence their potency against microbial and cancerous cells . This emphasizes the importance of chemical modifications in optimizing therapeutic effects.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group are key functional groups that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents on Sulfamoyl Group Key Physicochemical Properties Biological Activity (if reported) Reference
Target Compound : N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide 1,3-Thiazole-benzamide Bis(2-cyanoethyl) Not reported Not reported N/A
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole-benzamide Benzyl(methyl) Solubility in DMSO/Pluronic F-127 Antifungal (C. albicans)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole-benzamide Cyclohexyl(ethyl) Solubility in DMSO/Pluronic F-127 Antifungal (C. albicans)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) Benzamide 2-Oxotetrahydrofuran-3-yl Mp: 236–237°C; [α]D = +10.6° Not reported
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 1,3-Thiazole-benzamide Bis(2-methoxyethyl) SMILES/Chemical structure available Not reported

Key Observations:

Core Heterocycle: The target compound shares a 1,3-thiazole core with N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide , whereas LMM5 and LMM11 feature 1,3,4-oxadiazoles . Thiazoles are known for their enhanced metabolic stability compared to oxadiazoles, which may influence pharmacokinetic profiles.

In contrast, bis(2-methoxyethyl) () provides electron-donating methoxy groups, likely improving solubility . LMM5 and LMM11 utilize bulky substituents (benzyl, cyclohexyl), which may enhance target binding via hydrophobic interactions .

Biological Activity : While the target compound’s activity is undocumented, LMM5 and LMM11 exhibit antifungal effects against Candida albicans, attributed to thioredoxin reductase inhibition .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Melting Point (°C) Optical Rotation ([α]D) Purity (HPLC) Spectral Confirmation (1H/13C-NMR, MS)
Target Compound Not reported Not reported Not reported Not reported
(S)-5f 236–237 +10.6° ≥95% Yes (1H, 13C, EI-MS, HRMS)
(S)-5g 201–203 +9.3° ≥95% Yes (1H, 13C, EI-MS, HRMS)
(S)-5h 205–207 +11.7° ≥95% Yes (HPLC, 1H, 13C, MS)

Analysis:

  • The absence of reported data for the target compound highlights a gap in the literature. However, structurally related benzamide derivatives (e.g., 5f–5i) exhibit melting points >200°C, suggesting high crystallinity .
  • Optical rotation values for fluoro- and chloro-substituted analogs (e.g., +9.3° to +11.7° ) indicate chiral stability, a feature that may extend to the target compound if synthesized enantioselectively.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final steps involve adding the sulfamoyl and cyanoethyl groups under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study evaluated various thiazole derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The compound this compound has shown promising results in these assays, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes. The thiazole ring and benzamide group are crucial for binding to molecular targets, which can modulate enzyme activity. This interaction suggests potential applications in drug development for diseases where enzyme inhibition is beneficial.

The mechanism of action for this compound involves interaction with specific molecular targets. The structural features allow for effective binding to enzymes or receptors, leading to various biological effects. The sulfamoyl group enhances solubility and bioavailability, making it more effective in biological systems.

Study 1: Antimicrobial Efficacy

In a recent study, various thiazole derivatives were synthesized and tested for antimicrobial activity. The results showed that this compound exhibited significant antibacterial activity at a concentration of 1 µg/mL against both E. coli and S. aureus, as well as antifungal effects against A. niger and A. oryzae using the cup plate method .

Compound NameAntibacterial Activity (µg/mL)Antifungal Activity (µg/mL)
This compound11
Control (Standard Antibiotics)VariesVaries

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition capabilities of thiazole derivatives, including our compound of interest. The findings indicated that the compound could effectively inhibit specific enzymes linked to bacterial resistance mechanisms, suggesting its potential role in developing new antimicrobial therapies .

Comparison with Similar Compounds

When compared to other thiazole-containing compounds, this compound stands out due to its unique combination of functional groups that enhance its biological properties.

CompoundUnique FeaturesBiological Activity
N-(5-benzoyl-4-phenyltiazol)Lacks cyanoethyl groupModerate
N-(5-benzoyl-thiazol)No sulfamoyl groupLow
This compound Unique sulfamoyl & cyanoethyl groupsHigh

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation : React α-bromoacetophenone derivatives with thiourea or isothiocyanates under basic conditions (e.g., K₂CO₃ in ethanol) to form the thiazole core .

Sulfamoyl introduction : React the thiazole intermediate with 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride in pyridine or DMF, using coupling agents like EDCI to facilitate amide bond formation .

  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., CH₃CN for higher yields) and temperature (50–80°C for 12–24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Key Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and sulfamoyl group using ¹H/¹³C NMR (e.g., thiazole C2-H signal at δ 7.8–8.2 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL or SIR97 for refinement. Hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilize crystal packing .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How can researchers screen this compound for biological activity in early-stage drug discovery?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Target Engagement : Employ surface plasmon resonance (SPR) to measure binding affinity to proteins like Bcl-xL .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Substituent Variation : Modify the benzoyl (e.g., electron-withdrawing groups) or sulfamoyl (e.g., alkyl chain length) moieties to assess potency shifts. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
  • Pharmacophore Modeling : Use Schrödinger Maestro to identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions .
  • In Vivo Validation : Prioritize analogs with <10 nM IC₅₀ for pharmacokinetic studies in rodent models .

Q. How can crystallographic data resolve contradictions in proposed binding modes or structural conformations?

  • Approach :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain high-resolution (<1.5 Å) datasets. Process with SHELXL for anisotropic refinement .
  • Electron Density Maps : Analyze Fo–Fc maps to validate sulfamoyl group orientation and rule out alternative tautomers .
  • Docking Validation : Align crystal structures with Autodock Vina to reconcile discrepancies between computational and experimental binding poses .

Q. How should researchers address contradictory data in biological assays or synthetic yields?

  • Troubleshooting :

  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to distinguish assay artifacts from true activity. Cross-validate HPLC and NMR data to confirm batch consistency .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-thiazole) to trace metabolic degradation pathways in conflicting in vitro/in vivo results .

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